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Compound of Interest |

Compound Name: N-Methyl-L-threonine
CAS No.: 2812-28-4
Cat. No.: B554851

Get Quote

An In-Depth Technical Guide to the SMILES Representation and Application of N-Methyl-L-
threonine

Abstract

N-Methyl-L-threonine is a non-proteinogenic amino acid that has become an invaluable tool in
medicinal chemistry and drug development. The strategic substitution of a methyl group on the
alpha-amino nitrogen imparts unique physicochemical properties that address many of the
inherent limitations of natural peptide-based therapeutics. This guide provides a
comprehensive technical overview of N-Methyl-L-threonine, beginning with a detailed
deconstruction of its chemical structure and its representation using the Simplified Molecular-
Input Line-Entry System (SMILES). We will explore the profound impact of N-methylation on
peptide stability, permeability, and conformation. Furthermore, this document furnishes detailed
experimental protocols for the synthesis of N-Methyl-L-threonine and its incorporation into
peptide chains via Solid-Phase Peptide Synthesis (SPPS), supported by spectroscopic data
and quantitative analysis. This guide is intended for researchers, scientists, and drug
development professionals seeking to leverage the strategic advantages of N-methylated
amino acids in the design of next-generation therapeutics.
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Molecular Identification and Structure

The precise identification and structural representation of a molecule are foundational to all
further research and application. N-Methyl-L-threonine is systematically named (2S,3R)-3-
hydroxy-2-(methylamino)butanoic acid, a name that encodes its stereochemistry, which is
critical to its biological function and interaction with chiral systems.[1][2][3]

Identifier Value Source(s)

(2S,3R)-3-hydroxy-2-
IUPAC Name ) o [1][2]13]
(methylamino)butanoic acid

Canonical SMILES CO)NC)O [3]
Molecular Formula CsH11NOs [11[2][3]
Molecular Weight 133.15 g/mol [11[3]
CAS Number 2812-28-4 [1][2]

CCAIIPMIAFGKSI-
InChl Key [112]
DMTCNVIQSA-N

Deconstructing the SMILES String

The SMILES string is a powerful line notation for describing chemical structures. The string for
N-Methyl-L-threonine, CO)NC)O, precisely defines its atomic composition, connectivity, and
stereochemistry.

e C: The initial 'C' represents the methyl group (Cy) on the side chain.

o [C@H]: This is the beta-carbon (Cp). The square brackets enclose an atom with specific
properties. @H signifies a chiral center with the hydrogen atom pointing out of the plane (an
anti-clockwise arrangement of the substituents Cy, Ca, OH).

e (...)O: The parentheses denote a branch from the C(3 atom. The O represents the hydroxyl
group attached to Cf3.
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o [C@@H]: This is the alpha-carbon (Ca), the second chiral center. @@H indicates that the
substituents (C3, Carboxyl, N-methylamino) are arranged in a clockwise fashion when
viewed with the hydrogen pointing away. This specific combination of [C@H] at C and
[C@@H] at Ca defines the "L-threonine" configuration.

e (...): The items within this second set of parentheses are attached to the Ca atom.

e C(=0)0O: This is the carboxylic acid group, with a double bond (=) between the carbon and
one oxygen.

o NC: This represents the N-methylamino group, where the nitrogen is also bonded to a methyl
group.

Caption: 2D structure of N-Methyl-L-threonine highlighting stereocenters.

The Strategic Advantage of N-Methylation in Peptide
Therapeutics

The incorporation of N-methylated amino acids into peptides is a powerful strategy to enhance
their pharmacological properties.[4] This single modification can overcome several major
hurdles in peptide drug development.

e Enhanced Proteolytic Stability: One of the most significant benefits is increased resistance to
degradation by proteases.[4] The N-methyl group provides steric hindrance, shielding the
adjacent peptide bond from cleavage by enzymes found in the digestive system and
bloodstream.[4] This protection extends the in-vivo half-life of the peptide, potentially
reducing dosing frequency.

o Improved Permeability and Bioavailability: N-methylation removes a hydrogen bond donor
from the peptide backbone. This change reduces the desolvation penalty required for the
peptide to cross cell membranes, which can lead to improved cell permeability and oral
bioavailability.[1][5]

» Conformational Rigidity: The N-methyl group restricts rotation around the peptide backbone's
Ca-C bond.[4] This conformational constraint can lock the peptide into its bioactive
conformation, leading to higher binding affinity and selectivity for its target receptor.[4]
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Caption: N-methylation provides steric hindrance, protecting the peptide bond.

Physicochemical Properties

The introduction of the N-methyl group subtly alters the physicochemical properties of
threonine, influencing its behavior in biological and chemical systems.
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Property Value / Observation Source(s)
Molecular Weight 133.15 g/mol [3]
XLogP3-AA -3.1 [21[3]
Appearance White powder

Not experimentally determined.

The pKa of the amino group is
oKa expected to be slightly lower 2]

than that of L-threonine (~9.10)
due to the electronic effect of

the methyl group.

Optical Activity

[0]/D -24.0+1.0°,c=1in1 M
HCI

Synthesis and Characterization
Synthesis via Oxazolidinone Intermediate

A common and efficient method for the N-methylation of L-threonine proceeds through the

formation and subsequent reductive cleavage of an oxazolidinone intermediate.[5][6] This

method effectively protects the amino and hydroxyl groups during the reaction.
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Caption: General workflow for the synthesis of N-Methyl-L-threonine.
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Protocol 1: Reductive N-Methylation of L-Threonine

This protocol provides a generalized procedure for the synthesis of N-Methyl-L-threonine.[2]
Materials:

L-threonine

o Methanol (MeOH)

e Thionyl chloride (SOCI2) or dry HCI gas
e Dichloromethane (DCM)

o Paraformaldehyde

e p-Toluenesulfonic acid (p-TsOH)

e Sodium cyanoborohydride (NaCNBHs) or Sodium borohydride (NaBHa)
» Trifluoroacetic acid (TFA)

e Lithium hydroxide (LiIOH)

o Tetrahydrofuran (THF)

e 1M Hydrochloric acid (HCI)

Procedure:

o Carboxyl Group Protection (Esterification): Suspend L-threonine in methanol at 0°C.
Carefully add thionyl chloride dropwise to catalyze the formation of the methyl ester. Allow
the reaction to stir at room temperature until completion, monitored by Thin-Layer
Chromatography (TLC). Remove the solvent under reduced pressure to yield L-threonine
methyl ester hydrochloride.[2]

o Oxazolidinone Formation: Dissolve the methyl ester hydrochloride in DCM. Add a base (e.g.,
triethylamine) to neutralize, followed by paraformaldehyde and a catalytic amount of p-TsOH.
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Reflux the mixture using a Dean-Stark trap to remove water, driving the reaction to
completion. Purify the resulting oxazolidinone intermediate via column chromatography.[2]

o Reductive Cleavage: Dissolve the purified oxazolidinone in a suitable solvent like TFA. At
0°C, add the reducing agent (e.g., NaCNBHs) portion-wise. Monitor the reaction by TLC.[2]

o Deprotection (Hydrolysis): After the reduction is complete, carefully neutralize the acid.
Hydrolyze the methyl ester using a base like LIOH in a water/THF mixture.[2]

 Purification: Acidify the mixture to a pH of ~5-6 with 1M HCI. Purify the final product, N-
Methyl-L-threonine, by ion-exchange chromatography or recrystallization.[2]

o Characterization: Confirm the product's identity and purity using NMR, Mass Spectrometry,
and by measuring its optical rotation.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product.

 NMR Spectroscopy: The *H NMR spectrum is expected to show distinct signals for the N-
methyl protons, a-proton, B-proton, y-methyl protons, and the hydroxyl proton.[2] In the 13C
NMR spectrum, five signals are expected, corresponding to the carboxyl, a, (3, y, and N-
methyl carbons. N-methylation typically causes a downfield shift in the a-carbon signal
compared to the parent amino acid.[2]

L-Threonine 13C Shift (ppm N-Methyl-L-threonine

Atom/Group _ .
in D20)[2] (Expected Shift)
C' (carboxyl) 175.69 Similar, ~175 ppm
Ca 63.17 Downfield shift, ~65-70 ppm
CpB 68.68 Similar, ~68 ppm
Cy (methyl) 22.18 Similar, ~22 ppm
N-Methyl Carbon N/A New signal, ~30-35 ppm
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e FTIR Spectroscopy: The FTIR spectrum will display characteristic absorption bands for the
O-H stretch (hydroxyl and carboxylic acid), C-H stretches (methyl/methine groups), the C=0
stretch of the carboxylic acid, and the N-H bend of the secondary amine.[2]

Application in Solid-Phase Peptide Synthesis
(SPPS)

N-Methyl-L-threonine is primarily used in SPPS as an Fmoc-protected derivative, such as
Fmoc-N-Me-L-Thr(tBu)-OH, where the side-chain hydroxyl group is protected by a tert-butyl
group.[7][8] The coupling of N-methylated amino acids can be challenging due to steric
hindrance and requires optimized conditions.

1. Fmoc Deprotection
(20% Piperidine in DMF)

2. Wash
(DMF, DCM)

3. Amino Acid Coupling
(Fmoc-N-Me-Thr(tBu)-OH,
HATU, DIPEA in DMF)

\
\

\\After Final Cycle
4

Final Cleavag€
& Deprotection
TFA Cocktail

Repeat Cycle for
Next Amino Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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